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Compound of Interest

Compound Name: 3-Bromobenzylamine

Cat. No.: B082478

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 3-bromobenzylamine, a crucial building block in organic synthesis and pharmaceutical
development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring
these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-bromobenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR) Data
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
~7.4 s 1H Ar-H
~7.3 d 1H Ar-H
~7.2 d 1H Ar-H
~7.1 t 1H Ar-H
3.84 S 2H -CH2-
1.57 S 2H -NH2
Solvent: CDCIs, Reference: TMS (0 ppm)
13C NMR (Carbon-13 NMR) Data
Chemical Shift (ppm) Assignment

145.4 Ar-C (quaternary)
131.0 Ar-CH
130.1 Ar-CH
129.9 Ar-CH
125.9 Ar-CH
122.6 Ar-C-Br
46.1 -CH2-
Solvent: CDCls
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

3366 Strong, Broad N-H Stretch (Amine)

3288 Strong, Broad N-H Stretch (Amine)

3061 Medium Aromatic C-H Stretch
1603, 1572, 1475 Medium-Strong Aromatic C=C Bending
1429 Medium CH:z Scissoring

885, 781 Strong C-H Bending (out-of-plane)
692 Strong C-Br Stretch

Technique: Neat (thin film)

Mass Spectrometry (MS)

The mass spectrum of the isomeric p-bromobenzylamine provides a representative
fragmentation pattern.

miz Relative Intensity (%) Assighment
185/187 ~50/~50 [M]* (Molecular lon)
106 100 [M - Br]*

77 ~20 [CeHs]*

lonization Method: Electron lonization (El)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3-bromobenzylamine (approximately 10-20 mgq) is prepared in deuterated
chloroform (CDClIs, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The *H and 3C
NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). For *H
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NMR, the spectral width is typically set from 0 to 10 ppm, and for 3C NMR, from O to 160 ppm.
Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

A drop of neat 3-bromobenzylamine is placed between two potassium bromide (KBr) or
sodium chloride (NaCl) plates to form a thin liquid film. The FTIR spectrum is recorded over the
range of 4000-400 cm~1. A background spectrum of the clean plates is taken prior to the
sample measurement and subtracted from the sample spectrum to eliminate atmospheric and
instrumental interferences.

Electron lonization Mass Spectrometry (EI-MS)

A dilute solution of 3-bromobenzylamine in a volatile organic solvent (e.g., methanol or
dichloromethane) is introduced into the mass spectrometer. In the electron ionization source,
the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
This causes the molecule to ionize and fragment. The resulting ions are then separated by their
mass-to-charge ratio (m/z) and detected.
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Caption: Workflow for the spectroscopic analysis of 3-Bromobenzylamine.

» To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromobenzylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082478#3-bromobenzylamine-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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